molecular formula C16H16N4O2S B12269243 4-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile

4-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B12269243
M. Wt: 328.4 g/mol
InChI Key: UQWCBKSOYDFUGO-UHFFFAOYSA-N
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Description

4-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine, which is then reacted with methylamine and other reagents to form the desired product. The reaction conditions often include the use of solvents such as N,N-dimethylformamide and bases like lithium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

4-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cholinesterase enzymes, which are relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

4-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C16H16N4O2S/c1-20(15-12(8-17)9-18-16(19-15)23-2)10-11-3-4-13-14(7-11)22-6-5-21-13/h3-4,7,9H,5-6,10H2,1-2H3

InChI Key

UQWCBKSOYDFUGO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC(=NC=C3C#N)SC

Origin of Product

United States

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